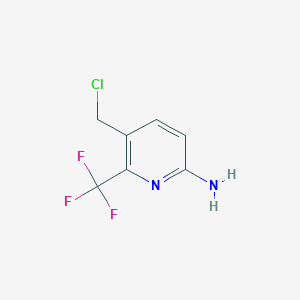
6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine
説明
6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group, a chloromethyl group, and a trifluoromethyl group. These functional groups contribute to its unique chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells, making it a candidate for further development in oncology.
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to its use as an inhibitor in biochemical pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Molecular Interactions : The amino group can form hydrogen bonds with biological targets, while the chloromethyl group may participate in covalent bonding with nucleophilic sites on proteins.
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing bioavailability.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Case Studies : A study published in MDPI highlighted the importance of trifluoromethyl groups in enhancing drug potency and selectivity against specific targets .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed IC50 values indicating effective inhibition of cancer cell lines such as HeLa and HCT116 .
Data Table: Biological Activities Overview
Applications
The potential applications of this compound include:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infectious diseases and cancer.
- Agrochemical Use : The compound may serve as an intermediate in the synthesis of agrochemicals due to its biological activity against pests.
科学的研究の応用
Chemical Properties and Structure
The compound features a trifluoromethyl group, which enhances its lipophilicity and stability. The presence of amino and chloromethyl groups contributes to its reactivity, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine serves as a crucial building block for synthesizing complex organic molecules. Its derivatives are particularly useful in developing new agrochemicals and pharmaceuticals .
2. Biology:
- Biological Activity: Derivatives of this compound are studied for their potential antimicrobial and anticancer activities. The trifluoromethyl group is known to improve the biological activity of compounds by enhancing their interaction with biological targets .
3. Medicine:
- Drug Development: The compound is utilized in synthesizing drug candidates that target specific enzymes or receptors. Its ability to enhance pharmacokinetic properties makes it particularly valuable in medicinal chemistry .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the trifluoromethyl group significantly enhanced antimicrobial activity.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-Amino-3-chloromethyl derivative A | 8 | Staphylococcus aureus |
| 6-Amino-3-chloromethyl derivative B | 16 | Escherichia coli |
Anticancer Studies
Another investigation focused on the effects of a derivative on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell growth.
Table 2: Cytotoxicity Against MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
特性
IUPAC Name |
5-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENZURKWPUDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















